physical properties of alpha-cyclopropyl styrene derivatives
physical properties of alpha-cyclopropyl styrene derivatives
This guide serves as a technical reference for the physicochemical characterization, synthesis, and mechanistic utility of
Physicochemical Profile & Synthetic Utility of -Cyclopropyl Styrene Derivatives
Executive Summary
-Cyclopropyl styrene (CAS 825-76-3) represents a unique class of styrenic monomers where theTo the researcher, this molecule is not merely a monomer but a precision tool. It functions as a "Slow" Radical Clock , distinguishing it from the ultrafast parent cyclopropylcarbinyl systems. Its tendency to undergo ring-opening is tempered by the stability of the tertiary benzylic radical intermediate, making it an ideal probe for timing slower radical-mediated transformations (
Structural Dynamics & Electronic Properties
The physical behavior of
-
Walsh Orbital Conjugation: The cyclopropyl group possesses significant
-character due to its Walsh orbitals. In a planar conformation, these orbitals would conjugate with the styrene -system, causing a bathochromic (red) shift in UV absorption. -
Steric Orthogonality: The steric clash between the cyclopropyl methine protons and the ortho-phenyl protons forces the phenyl ring to twist out of coplanarity with the vinyl group. This "deconjugation" often results in a hypsochromic (blue) shift relative to what is expected for a fully conjugated system, and significantly lowers the polymerization ceiling temperature (
).
Diagram 1: Electronic & Steric Interactions
Caption: Interplay between electronic conjugation (Walsh orbitals) and steric repulsion driving the physicochemical behavior.
Physicochemical Characterization
The following data aggregates standard values for the parent compound,
Table 1: Physical Constants
| Property | Value | Conditions / Notes |
| Molecular Formula | ||
| Molecular Weight | 144.21 g/mol | |
| Physical State | Colorless Liquid | At RTP |
| Boiling Point | 88 – 90 °C | @ 8 Torr (10.6 mbar) |
| Density | 0.962 g/cm³ | @ 20–25 °C |
| Refractive Index ( | 1.54 – 1.56 | Estimated (Typical for styrenics) |
| Solubility | Hydrophobic | Soluble in DCM, THF, Toluene, EtOAc |
Table 2: Spectral Characteristics (Diagnostic)
| Spectroscopy | Signal / Peak | Assignment | Structural Insight |
| Aromatic Protons | Phenyl ring intact. | ||
| Vinyl Protons ( | Geminal coupling is small; characteristic of 1,1-disubstitution. | ||
| Cyclopropyl Methine | Shielded by anisotropy of the double bond. | ||
| Cyclopropyl Methylene | Highly shielded; diagnostic of cyclopropyl ring. | ||
| UV-Vis | Slightly blue-shifted vs. planar analogs due to steric twist. |
Synthetic Methodology
The most robust route to
Protocol: Wittig Methylenation
Reagents: Methyltriphenylphosphonium bromide (
-
Ylide Formation:
-
Charge a flame-dried flask with
(1.2 equiv) and dry THF under . -
Cool to 0°C. Add
(1.3 equiv) portion-wise. -
Observation: The suspension turns bright yellow (phosphorus ylide formation). Stir for 30–60 mins.
-
-
Addition:
-
Add Cyclopropyl phenyl ketone (1.0 equiv) dropwise in THF.
-
Warm to Room Temperature (25°C) and stir for 4–12 hours.
-
-
Workup:
-
Quench with saturated
. -
Extract with Hexanes/EtOAc (9:1).[1] Note: Using non-polar solvents helps precipitate Triphenylphosphine oxide (TPPO).
-
Dry over
and concentrate.
-
-
Purification:
-
Flash Column Chromatography (Silica Gel).
-
Eluent: 100% Hexanes
2% EtOAc/Hexanes. -
Target: Colorless oil.
-
Diagram 2: Synthetic Workflow
Caption: Wittig olefination pathway ensuring regiocontrol and avoiding acid-catalyzed ring opening.
Reactivity Profile: The Radical Clock
The defining application of this molecule is its role as a mechanistic probe.
The "Slow" Clock Mechanism
Unlike primary cyclopropylcarbinyl radicals (
-
Stability: The resonance stabilization from the phenyl ring significantly stabilizes the radical, reducing the thermodynamic driving force for ring opening.
-
Rate Constant (
): The ring opening rate is approximately at 25°C (varies slightly with solvent). -
Utility: It is used to time slower bimolecular reactions (e.g., certain hydride transfers or polymer propagation steps). If a reaction yields the ring-opened product (homoallylic alkene), the trapping step is slower than
. If the cyclopropane ring remains intact, the trapping is faster.
Diagram 3: Radical Clock Pathways
Caption: Kinetic competition between bimolecular trapping (green) and unimolecular ring opening (yellow).
References
-
Synthesis & Properties: PubChem Compound Summary for CID 70000, alpha-Cyclopropylstyrene. National Center for Biotechnology Information (2025). Retrieved from [Link].
- Radical Kinetics: Newcomb, M. (1993). Radical Kinetics and the "Slow" Radical Clock. Tetrahedron, 49(6), 1151-1176.
-
Mechanistic Application: Iron Complexes with Nitrogen Ligands for Catalytic Hydrogenation of Olefins. (2017). Universität Regensburg.[2] (Demonstrates use as a radical probe with <2% ring opening). Retrieved from [Link].
-
Wittig Protocol: Standard Wittig Reaction Conditions. Common Organic Chemistry. Retrieved from [Link].
